molecular formula C9H8N2O B183965 5-Amino-3-phenylisoxazole CAS No. 4369-55-5

5-Amino-3-phenylisoxazole

Cat. No.: B183965
CAS No.: 4369-55-5
M. Wt: 160.17 g/mol
InChI Key: HLOHVVZZMMMDMM-UHFFFAOYSA-N
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Description

5-Amino-3-phenylisoxazole, with the chemical formula C9H8N2O, is a compound known for its diverse applications in pharmaceuticals and organic synthesis . This solid compound is characterized by its amino and phenyl functional groups. It is commonly used as a building block in the synthesis of various biologically active compounds, including pharmaceutical drugs and agrochemicals. This compound exhibits potential antimicrobial, antifungal, and anti-inflammatory activities, making it a valuable tool for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-phenylisoxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethoxycarbonyl formonitrile oxide with dipolarophiles under microwave conditions yields ester-functionalized isoxazoles . Another method involves the cyclization of intermediates with hydroxylamine hydrochloride in refluxing methanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and ultrasonication has been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-phenylisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted isoxazoles, amines, and oxides .

Comparison with Similar Compounds

  • 5-Amino-3-(4-methoxyphenyl)isoxazole
  • 5-Amino-4-(4-bromophenyl)-3-methylisoxazole
  • 5-Amino-3-(4-chlorophenyl)isoxazole

Comparison: Compared to similar compounds, 5-Amino-3-phenylisoxazole is unique due to its specific structural features and versatile reactivity. Its amino and phenyl groups provide distinct chemical properties that make it suitable for a wide range of applications in pharmaceuticals, organic synthesis, and industrial processes .

Properties

IUPAC Name

3-phenyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOHVVZZMMMDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293957
Record name 3-phenylisoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4369-55-5
Record name 5-Amino-3-phenylisoxazole
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Record name 3-phenylisoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-3-phenylisoxazole
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Synthesis routes and methods

Procedure details

A mixture of 3-oxo-3-phenylpropanenitrile (5.00 g, 34.4 mmol), hydroxylamine sulfate (3.10 g, 18.9 mmol), ethanol (35 ml) and an aqueous solution (35 ml) of sodium hydroxide (1.66 g, 41.4 mmol) was stirred at 80° C. for 24 hours. After cooling to room temperature, the reaction mixture was adjusted to pH=11 by addition of an aqueous 8N sodium hydroxide solution and then extracted with chloroform. The extract was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1) to obtain the desired product (1.09 g, 19.8%) as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
19.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic routes used to obtain 5-amino-3-phenylisoxazole and its derivatives?

A1: this compound serves as a versatile building block for synthesizing various derivatives, particularly isoxazolo[5,4-d]pyrimidines. Two primary synthetic approaches are highlighted in the research:

  • Vilsmeier Reaction: This method involves the reaction of this compound [] with the Vilsmeier reagent, ultimately leading to the formation of this compound-4-carbaldehyde. This aldehyde serves as a key intermediate for synthesizing various isoxazolo[5,4-d]pyrimidine derivatives. []
  • Addition of Hydroxylamine to Phenylpropynenitrile: This method utilizes phenylpropynenitrile as a starting material. Under specific conditions, reacting phenylpropynenitrile with hydroxylamine predominantly yields this compound, with a minor byproduct being 3-amino-5-phenylisoxazole. []

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